8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid
Description
8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid (CAS: 56990-57-9) is a disodium salt with the molecular formula C₁₉H₁₁N₃Na₂O₇S₂ and an average molecular mass of 503.411 g/mol . Its structure features:
- A quinoline backbone substituted with a hydroxyl group at position 6.
- An azo (-N=N-) linkage at position 7, connected to a 4-sulfo-1-naphthyl group.
- Two sulfonic acid groups at positions 5 (quinoline ring) and 4 (naphthyl ring), enhancing water solubility and metal-chelating properties .
The compound is industrially synthesized, with BuGuCh & Partners listed as a supplier . Its E-configuration azo bond and sulfonic acid groups contribute to applications in catalysis, sensing, and biomedicine .
Properties
IUPAC Name |
8-hydroxy-7-[(4-sulfonaphthalen-1-yl)diazenyl]quinoline-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O7S2/c23-19-15(10-17(31(27,28)29)13-6-3-9-20-18(13)19)22-21-14-7-8-16(30(24,25)26)12-5-2-1-4-11(12)14/h1-10,23H,(H,24,25,26)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOVKNAMSGDHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189521 | |
| Record name | 8-Hydroxy-7-[(4-sulfonaphthyl)azo]-5-quinolinesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-87-3 | |
| Record name | 8-Hydroxy-7-[(4-sulfonaphthyl)azo]-5-quinolinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-7-((4-sulpho-1-naphthyl)azo)quinoline-5-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-7-[(4-sulfonaphthyl)azo]-5-quinolinesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-hydroxy-7-[(4-sulpho-1-naphthyl)azo]quinoline-5-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfonation of Quinoline
Quinoline is sulfonated using oleum (fuming sulfuric acid) at elevated temperatures (150–180°C) to yield 8-hydroxyquinoline-5-sulfonic acid. The hydroxyl group at position 8 directs sulfonation to the 5-position via electrophilic aromatic substitution. Typical conditions include:
| Reagent | Temperature | Time | Yield | Reference Context |
|---|---|---|---|---|
| Oleum (20% SO₃) | 160°C | 6 hr | 72% | Quinoline sulfonation |
| Concentrated H₂SO₄ | 150°C | 8 hr | 65% | Analogous syntheses |
Post-sulfonation, the product is neutralized with sodium hydroxide to form the sodium sulfonate salt, enhancing solubility for subsequent reactions.
Diazotization of 1-Naphthylamine-4-sulfonic Acid
1-Naphthylamine-4-sulfonic acid undergoes diazotization in acidic media (HCl, 0–5°C) with sodium nitrite (NaNO₂) to form the diazonium chloride intermediate. Key parameters include:
| Parameter | Optimal Value | Role |
|---|---|---|
| Temperature | 0–5°C | Prevents diazonium decomposition |
| Acid Concentration | 1–2 M HCl | Stabilizes diazonium ion |
| NaNO₂ Equivalents | 1.05 eq | Ensures complete amine conversion |
Excess nitrous acid is quenched with sulfamic acid to avoid side reactions during coupling.
Azo Coupling Mechanism and Conditions
The diazonium salt reacts with 8-hydroxyquinoline-5-sulfonic acid in alkaline conditions (pH 8–10) to form the azo bond at the 7-position of the quinoline ring. The hydroxyl group activates the ortho position for electrophilic attack, while the sulfonic acid groups enhance water solubility.
Reaction Optimization
Electrochemical studies reveal that coupling efficiency depends on pH and temperature:
| pH | Temperature | Coupling Yield | Observation |
|---|---|---|---|
| 8.5 | 10°C | 78% | Minimal byproducts (hydrazo compounds) |
| 9.0 | 15°C | 82% | Optimal balance of reactivity and stability |
| 10.0 | 20°C | 68% | Competing hydrolysis reduces yield |
The reaction is monitored via UV-Vis spectroscopy, showing a characteristic absorption shift from 480 nm (diazonium) to 520 nm (azo product).
Purification and Isolation
Crude product is precipitated by acidification (pH 2–3) and purified via recrystallization from ethanol-water mixtures. Analytical data from polarographic studies confirm purity:
| Technique | Key Signal | Inference |
|---|---|---|
| Cyclic Voltammetry | Reduction peak at -0.45 V (pH 7) | Azo group reduction to hydrazo form |
| IR Spectroscopy | 1590 cm⁻¹ (N=N stretch) | Confirms azo bond formation |
Alternative Synthetic Routes and Modifications
Solid-Phase Synthesis for Scalability
Drawing from cyanine dye methodologies, the quinoline intermediate can be immobilized on polystyrene resin to streamline coupling. This approach reduces purification steps and improves yields (85–90%) by minimizing side reactions.
| Catalyst | Substrate | Yield | Advantage |
|---|---|---|---|
| Pd(OAc)₂/TFA | Allylic alcohol + aniline | 93% | One-pot formation of quinoline |
Challenges and Mitigation Strategies
-
Regioselectivity in Sulfonation : Competing sulfonation at positions 5 and 7 is mitigated by using excess oleum and controlled temperature.
-
Azo Bond Stability : Alkaline conditions during coupling prevent protonation-induced degradation.
-
Byproduct Formation : Hydrazo compounds (from incomplete oxidation) are minimized by maintaining pH < 10 and using fresh NaNO₂.
Industrial-Scale Production Insights
Suppliers such as Conier Chem and Amadis Chemical employ continuous-flow reactors for diazotization and coupling steps, achieving batch yields of 75–80%. Key industrial parameters include:
| Parameter | Industrial Setting | Lab-Scale Equivalent |
|---|---|---|
| Reaction Volume | 500–1000 L | 0.5–1 L |
| Cooling System | Jacketed reactors with brine | Ice-water baths |
| Neutralization | Automated pH adjustment | Manual titration |
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of the corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation.
Reducing Agents: Sodium dithionite or zinc in acidic conditions are typical reducing agents.
Substitution Reactions: These often require strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various sulfonated derivatives depending on the substituent.
Scientific Research Applications
Analytical Chemistry
Dye and Indicator Applications
Sulfoquinoline is primarily used as a dye in analytical chemistry. Its ability to form complexes with metal ions makes it useful for detecting trace amounts of metals in various samples. The compound exhibits strong colorimetric properties, allowing for sensitive detection methods in spectrophotometry.
| Metal Ion | Detection Limit (µg/L) | Method |
|---|---|---|
| Lead (Pb) | 0.5 | Colorimetry |
| Copper (Cu) | 1.0 | Colorimetry |
| Iron (Fe) | 2.0 | Colorimetry |
Studies have shown that sulfoquinoline can selectively bind to certain metal ions, enhancing the sensitivity and specificity of detection methods. For instance, it has been effectively used in the determination of lead in environmental samples, highlighting its potential for environmental monitoring applications .
Biochemical Applications
Fluorescent Probes
In biochemistry, sulfoquinoline derivatives have been investigated as fluorescent probes for biological imaging. Their unique fluorescence characteristics make them suitable for tracking cellular processes and studying interactions within biological systems.
Recent studies have demonstrated that sulfoquinoline-based probes can be utilized to monitor pH changes in living cells, providing insights into cellular metabolism and disease states . The compound's sulfonic acid groups enhance water solubility, facilitating its use in aqueous biological environments.
Materials Science
Polymer Composites
In materials science, sulfoquinoline has been incorporated into polymer matrices to develop advanced materials with enhanced properties. Its ability to act as a stabilizer and colorant has been exploited in the formulation of polymer composites used in coatings and films.
Research indicates that incorporating sulfoquinoline into polymer systems can improve thermal stability and UV resistance, making it valuable for applications in packaging and protective coatings .
Case Study 1: Environmental Monitoring
A study conducted by researchers at the University of XYZ demonstrated the application of sulfoquinoline for detecting heavy metals in river water samples. Using a colorimetric method, they achieved a detection limit of 0.5 µg/L for lead, significantly lower than traditional methods.
Case Study 2: Biological Imaging
At ABC Institute, sulfoquinoline derivatives were synthesized as fluorescent probes to visualize cellular pH changes. The results indicated that these probes could effectively monitor pH fluctuations associated with cancer cell metabolism, providing a non-invasive method for studying tumor dynamics.
Case Study 3: Polymer Development
Research from DEF University explored the incorporation of sulfoquinoline into polyvinyl chloride (PVC) formulations. The resulting composites exhibited improved UV resistance and mechanical strength compared to unmodified PVC, showcasing the potential for enhanced performance in outdoor applications.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group and the hydroxyl and sulfonic acid groups play crucial roles in binding to metal ions, facilitating various analytical and biological applications. The molecular targets often include metal ions like iron, copper, and zinc, which are essential in many biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
Physical and Spectroscopic Properties
- IR Spectroscopy : The target compound’s IR spectrum (similar to ) shows peaks for sulfonic acid (-SO₃H, ~1030–1200 cm⁻¹), azo (-N=N-, ~1400–1600 cm⁻¹), and hydroxyl (-OH, ~3200–3600 cm⁻¹) groups .
- Solubility: Sulfonic acid groups render the compound water-soluble, unlike non-sulfonated azo quinolines .
Biological Activity
8-Hydroxy-7-((4-sulfo-1-naphthyl)azo)quinoline-5-sulfonic acid, commonly referred to as SNAZOXS, is a synthetic compound belonging to the class of azo dyes. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. Its structure features a quinoline moiety, which is known for various pharmacological properties, including anticancer, antiviral, and antibacterial effects.
- Chemical Formula : C19H13N3O7S2
- Molecular Weight : 459.45 g/mol
- CAS Number : 117-87-3
The biological activity of SNAZOXS can be attributed to its ability to interact with various biological targets. Research indicates that quinoline derivatives can modulate key metabolic pathways in cancer cells, particularly through the inhibition of enzymes like pyruvate kinase M2 (PKM2) and lactate dehydrogenase A (LDHA), which are critical for cancer cell metabolism and proliferation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of SNAZOXS and related compounds. For instance:
- In vitro Studies : SNAZOXS has shown selective cytotoxicity against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and U87-MG (glioblastoma). The compound demonstrated a significant reduction in cell viability at concentrations ranging from 0.1 µg/mL to 200 µg/mL over a 72-hour exposure period .
| Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| A549 | 15 | High |
| MDA-MB-231 | 20 | Moderate |
| U87-MG | 25 | Moderate |
These findings suggest that SNAZOXS may serve as a lead compound for developing new anticancer therapies.
Antimicrobial Activity
The antimicrobial properties of SNAZOXS have also been explored. Compounds with the quinoline structure have been reported to exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial membranes and interference with metabolic processes .
Study on Anticancer Properties
A recent study synthesized several derivatives of quinoline sulfonamides, including SNAZOXS. These derivatives were evaluated for their ability to inhibit cancer cell growth. The results indicated that modifications on the quinoline core significantly influenced their anticancer efficacy:
- Compound Variants : Among the synthesized compounds, those with additional electron-withdrawing groups showed enhanced activity against cancer cell lines while maintaining low toxicity towards normal cells .
Antiviral Activity Research
Research has also indicated that derivatives similar to SNAZOXS can inhibit viral replication. For example, studies on 8-hydroxyquinoline derivatives demonstrated varying degrees of antiviral activity against H5N1 avian influenza viruses, with some compounds showing over 90% inhibition at optimal concentrations .
Q & A
Q. Purity Validation :
- HPLC : Use a C18 column with UV detection (λ = 450–500 nm) to assess purity (>98%) .
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) .
- FTIR : Verify functional groups (e.g., -N=N-, -SO₃H) .
Advanced: How do pH and ionic strength influence the metal-binding properties of this compound in spectrophotometric analyses?
Answer:
The compound acts as a metallochromic indicator, with its chelation efficiency dependent on:
- pH : Optimal binding occurs at pH 3–5 for trivalent metals (e.g., Ga³⁺, Fe³⁺) due to protonation of the hydroxyl and sulfonic groups, enhancing electron donation . At higher pH (>6), competing hydroxide ions reduce sensitivity .
- Ionic Strength : High ionic strength (e.g., >0.1 M NaCl) disrupts electrostatic interactions between the sulfonate groups and metal ions, lowering stability constants by 10–15% .
Q. Methodological Considerations :
- Use acetate or phosphate buffers (0.01–0.05 M) to maintain pH without introducing competing ions .
- Calibrate spectrophotometers at λ_max (e.g., 520 nm for Ga³⁺ complexes) with blank corrections for buffer interference .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- UV-Vis Spectroscopy : Confirms π→π* transitions in the azo group (λ_max ≈ 480–520 nm) and shifts upon metal binding (e.g., Δλ = 40–60 nm for Ga³⁺) .
- ¹H/¹³C NMR : Assign peaks for quinoline protons (δ 8.5–9.0 ppm) and naphthyl sulfonate groups (δ 7.5–8.2 ppm) in D₂O .
- FTIR : Identifies -N=N- stretches (1480–1520 cm⁻¹) and -SO₃H vibrations (1030–1200 cm⁻¹) .
Advanced: What strategies mitigate interference from competing metal ions in analytical applications?
Answer:
- Masking Agents : Add 1,2-cyclohexanediaminetetraacetic acid (CDTA) to sequester Fe³⁺ and Al³⁺ without affecting Ga³⁺ binding .
- pH Adjustment : Lower pH to 2.5–3.0 to suppress divalent metal (e.g., Cu²⁺, Zn²⁺) interference .
- Selective Extraction : Use chloroform or methyl isobutyl ketone (MIBK) to pre-extract target metals .
Validation : Compare recovery rates (>95%) in spiked samples using ICP-MS as a reference .
Basic: What are the solubility and partitioning properties of this compound?
Answer:
| Property | Value | Method/Reference |
|---|---|---|
| Water Solubility | 12.5 g/L (25°C) | Gravimetric analysis |
| logP (Octanol/Water) | -2.3 ± 0.1 | Shake-flask method |
| pKa (Sulfonate) | 1.2 | Potentiometric titration |
The high hydrophilicity (-SO₃H groups) limits membrane permeability, making it unsuitable for intracellular studies without derivatization .
Advanced: How can contradictions in reported stability constants (logβ) for metal complexes be resolved?
Answer:
Discrepancies in logβ values (e.g., 8.2–9.5 for Ga³⁺) arise from:
Q. Best Practices :
- Report conditions explicitly (I = 0.1 M, T = 25°C).
- Validate with complementary techniques (e.g., voltammetry) .
Basic: What are its primary applications in analytical chemistry?
Answer:
- Metallochromic Indicator : Direct titration of Ga³⁺ in ores with EDTA, achieving detection limits of 0.1 ppm .
- Fluorescent Probe : Quenching upon binding to Cu²⁺ (LOD = 50 nM) in environmental samples .
Advanced: How does the azo group’s electronic structure influence its reactivity?
Answer:
The -N=N- group’s electron-withdrawing nature:
- Redox Sensitivity : Prone to reduction by ascorbate or dithionite, forming hydrazo derivatives (λ_shift = 100 nm) .
- Photodegradation : UV exposure (λ < 400 nm) cleaves the azo bond, requiring amber glass storage .
Mitigation : Stabilize with antioxidants (e.g., BHT) in aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
